molecular formula C19H18O8 B1221306 Skullcapflavone II CAS No. 55084-08-7

Skullcapflavone II

Cat. No. B1221306
CAS RN: 55084-08-7
M. Wt: 374.3 g/mol
InChI Key: GMQFOKBGMKVUQZ-UHFFFAOYSA-N
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Description

Skullcapflavone II is a tetramethoxyflavone that is a flavone substituted by methoxy groups at positions 6, 7, 8 and 6’ and hydroxy groups at positions 5 and 2’ respectively . It is derived from Scutellaria baicalensis and has anti-inflammatory, anti-microbial activities .


Synthesis Analysis

Skullcapflavone II is a compound isolated from S. pinnatifida and has shown multiple neuroprotective features .


Molecular Structure Analysis

Skullcapflavone II is a tetramethoxyflavone and a dihydroxyflavone . It is functionally related to a flavone .


Chemical Reactions Analysis

Skullcapflavone II increases the expression of Bcl2, cleaved caspase-3 and -9, while decreasing Bax, and NF-ĸB/TLR4 .


Physical And Chemical Properties Analysis

The molecular formula of Skullcapflavone II is C19H18O8 and its molecular weight is 374.3 g/mol .

Scientific Research Applications

Dermatological Applications

Skullcapflavone II: has shown promise in the treatment of skin inflammatory diseases, particularly atopic dermatitis (AD) . It suppresses pro-inflammatory cytokines like TARC, MDC, and CTSS in keratinocytes, which are implicated in the pathophysiology of AD . Moreover, it inhibits the phosphorylation of key signaling molecules such as STAT1, NF-κB, and p38 MAPK, providing a potential therapeutic mechanism for AD .

Anti-Inflammatory Effects

Research indicates that Skullcapflavone II can modulate the immune response by inhibiting Th2 cytokine production and mast cell histamine release. This is particularly relevant in allergic conditions such as allergic rhinitis , where it regulates NF-κB signaling . Additionally, it has been shown to attenuate the major pathophysiological features of ovalbumin-induced allergic asthma in mice by regulating TGF-β1/Smad signaling pathways .

Neuroprotective Properties

Neobaicalein exhibits neuroprotective effects, particularly in the context of Parkinson’s disease (PD) . It protects against rotenone-induced neurotoxicity and dampens the inflammatory response in glial cultures stimulated with lipopolysaccharide (LPS). It also shows antioxidant activity and reduces the generation of reactive oxygen species (ROS), which are critical in neurodegenerative diseases .

Immunomodulatory Effects

Neobaicalein has been reported to inhibit Th17 cell differentiation, which is crucial in autoimmune inflammatory diseases. By blocking STAT3 signaling activation, it helps in the recovery of the Th17/Treg ratio, suggesting its potential in treating conditions like rheumatoid arthritis (RA), inflammatory bowel disease (IBD) , and multiple sclerosis (MS) .

Anticancer Potential

The compound has demonstrated anticancer properties by promoting apoptosis in various cancer cell lines, including Hela cells, HepG2, and MCF-7 cells . Its ability to induce cell death in these lines suggests its potential application in cancer research and therapy .

Allergic Disease Management

Topical application of Skullcapflavone II has been shown to attenuate atopic dermatitis in a mouse model by directly inhibiting cytokines associated with the disease. This suggests its use in developing topical treatments for managing allergic skin conditions .

Regulation of Cytokine Production

Skullcapflavone II can directly inhibit the production of AD-associated cytokines by human primary keratinocytes, mouse bone marrow-derived cells (BMDCs), and mouse CD4+ T cells in vitro. This highlights its role in cytokine regulation and its therapeutic potential for complex diseases like AD .

Safety and Hazards

Skullcapflavone II is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQFOKBGMKVUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203606
Record name Skullcapflavone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Skullcapflavone II

CAS RN

55084-08-7
Record name Skullcapflavone II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55084-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skullcapflavone II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skullcapflavone II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKULLCAPFLAVONE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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